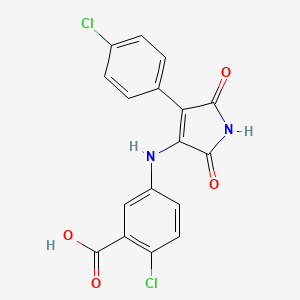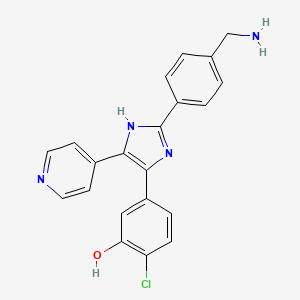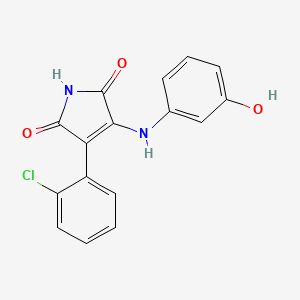
4-Arylmaleimide deriv. 6cc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Arylmaleimide derivatives are a class of compounds that have gained significant attention due to their versatile applications in various fields such as chemistry, biology, and materials science. These compounds are characterized by the presence of an aryl group attached to the maleimide core, which imparts unique chemical and physical properties. The maleimide core itself is a valuable moiety in organic synthesis, known for its reactivity and ability to form stable compounds.
Méthodes De Préparation
The synthesis of 4-Arylmaleimide derivatives typically involves the functionalization of the maleimide core. One common method is the palladium-catalyzed arylation of aminomaleimides. This process involves the one-pot preparation of aminomaleimides, followed by their direct arylation through a Heck reaction with various aryl iodides . Another approach is the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates, followed by a cascade γ′-addition with aryl imines . These methods offer high yields and stereoselectivity, making them suitable for industrial production.
Analyse Des Réactions Chimiques
4-Arylmaleimide derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the maleimide core to succinimide.
Substitution: Nucleophilic substitution reactions are common, where the aryl group can be replaced with other functional groups.
Common reagents used in these reactions include palladium catalysts, phosphine catalysts, and various aryl iodides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Arylmaleimide derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Arylmaleimide derivatives involves their interaction with specific molecular targets. For example, as inhibitors of GSK-3, these compounds bind to the active site of the enzyme, preventing its activity and leading to increased levels of β-catenin . In polymer chemistry, they act as crosslinking agents by forming stable bonds with thiol groups on proteins or other molecules .
Comparaison Avec Des Composés Similaires
4-Arylmaleimide derivatives can be compared with other maleimide-based compounds such as:
3-Aryl-4-aminomaleimides: Known for their fluorescence properties and use in bioimaging.
Diarylmaleimides: Used in the production of branched oligomers with strong full-color emission.
N-Substituted maleimides: Employed as photoinitiators and in high-temperature applications.
The uniqueness of 4-Arylmaleimide derivatives lies in their versatile reactivity and wide range of applications, making them valuable in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H10Cl2N2O4 |
|---|---|
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
2-chloro-5-[[4-(4-chlorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-9-3-1-8(2-4-9)13-14(16(23)21-15(13)22)20-10-5-6-12(19)11(7-10)17(24)25/h1-7H,(H,24,25)(H2,20,21,22,23) |
Clé InChI |
ACBZAFIQJQQSBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(3-sulfamoylphenyl)-1H-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10755613.png)
![N-(5-Bromo-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(1-ethylpiperidin-4-yl)acetamide](/img/structure/B10755615.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-[2-(methylamino)ethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;hydrochloride](/img/structure/B10755616.png)
![4-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10755618.png)
![N-[6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B10755622.png)
![4-[5-(6-Methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfinylphenyl)imidazol-4-yl]pyridine](/img/structure/B10755623.png)
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-4-ylmethoxy)imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755644.png)
![N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine;hydrochloride](/img/structure/B10755646.png)
![1-methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B10755664.png)
![2-Chloro-5-[4-(3-chloro-phenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino]-benzoic acid](/img/structure/B10755668.png)

![4-[4-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide;hydrochloride](/img/structure/B10755675.png)

![3-[[2-[2-[2-[[(2R,3S)-2-[[(2R,3R,4S)-4-[[(2R,3S)-2-[[6-amino-2-[(1R)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S,6S)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10755685.png)
